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Compound of Interest

Compound Name: Cy3-YNE

Cat. No.: B8143955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cy3-YNE is a fluorescent dye containing a terminal alkyne group, making it an ideal tool for the

labeling of DNA and oligonucleotides through a chemical reaction known as "click chemistry".

[1][2][3] This method is highly selective and efficient, allowing for the covalent attachment of the

bright, orange-fluorescent Cy3 dye to azide-modified nucleic acids.[4][5] The resulting

fluorescently labeled DNA and oligonucleotides are invaluable reagents in a wide range of

molecular biology and drug development applications, including fluorescence microscopy, DNA

sequencing, flow cytometry, and fluorescence in situ hybridization (FISH).

The primary advantage of using Cy3-YNE in conjunction with click chemistry is the bio-

orthogonality of the reaction; the alkyne and azide groups react specifically with each other

under mild conditions, without interfering with other functional groups present in biological

molecules. This ensures specific and efficient labeling of the target DNA or oligonucleotide.

Two main types of click chemistry are employed for this purpose:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction

utilizes a copper(I) catalyst to join the alkyne on Cy3-YNE with an azide-modified DNA or

oligonucleotide.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that

uses a strained cyclooctyne, which reacts readily with azides without the need for a metal

catalyst. This is particularly advantageous for applications in living cells where the

cytotoxicity of copper is a concern.

This document provides detailed protocols for both CuAAC and SPAAC labeling of DNA and

oligonucleotides with Cy3-YNE, along with relevant technical data.

Technical Data
Cy3-YNE Properties

Property Value Reference

Molecular Weight 761.92 g/mol (protonated)

Appearance Red solid

Solubility Water, DMSO, DMF

Excitation Maximum (Ex) ~552-554 nm

Emission Maximum (Em) ~568-570 nm

Extinction Coefficient 150,000 cm⁻¹ M⁻¹

Quantum Yield High

Storage
-20°C, desiccated, protected

from light

Recommended Reagent Concentrations for CuAAC
Labeling
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Reagent Stock Concentration Final Concentration

Azide-Modified Oligonucleotide Varies 20 - 200 µM

Cy3-YNE 10 mM in DMSO 1.5 x [Oligonucleotide]

Copper(II) Sulfate (CuSO₄) 20 mM in water 0.1 - 0.5 mM

Ligand (e.g., THPTA, TBTA) 50 mM in water/DMSO 0.5 - 2.5 mM (5x [CuSO₄])

Sodium Ascorbate
100 mM in water (freshly

prepared)
2.5 - 5 mM

Note: These are general guidelines. Optimal concentrations may vary depending on the

specific oligonucleotide sequence and experimental conditions.

Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling of Azide-Modified
DNA/Oligonucleotides
This protocol describes the labeling of an azide-modified oligonucleotide with Cy3-YNE using a

copper(I) catalyst generated in situ from CuSO₄ and a reducing agent.

Materials:

Azide-modified DNA or oligonucleotide

Cy3-YNE

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-

yl)methyl]amine (TBTA)

Sodium L-ascorbate
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Nuclease-free water

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

Purification supplies (e.g., ethanol, sodium acetate, oligo purification columns, or HPLC)

Procedure:

Prepare Stock Solutions:

Cy3-YNE: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected

from light.

Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-

free water to a desired stock concentration (e.g., 1 mM).

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.

THPTA Ligand: Prepare a 50 mM stock solution in nuclease-free water.

Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution

must be prepared fresh immediately before use.

Reaction Setup:

In a microcentrifuge tube, combine the following reagents in order:

Azide-modified oligonucleotide (to a final concentration of 100 µM).

2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M).

DMSO (to a final concentration of 50% v/v).

10 mM Cy3-YNE stock solution (to a final concentration of 150 µM, a 1.5-fold excess).

Vortex the mixture gently.

Prepare the Catalyst Premix:
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In a separate tube, mix the 20 mM CuSO₄ stock solution and the 50 mM THPTA stock

solution in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50

mM THPTA. Let this mixture stand for a few minutes.

Initiate the Reaction:

Add the freshly prepared 100 mM sodium ascorbate solution to the oligonucleotide/dye

mixture to a final concentration of 5 mM.

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of

0.1 mM.

Vortex the reaction mixture gently.

Incubation:

Incubate the reaction at room temperature for 1-4 hours, or overnight, protected from light.

Purification of the Labeled Oligonucleotide:

The labeled oligonucleotide can be purified from unreacted dye and catalyst components

using several methods, including:

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3

volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour, then centrifuge

to pellet the DNA. Wash the pellet with 70% ethanol.

Oligo Purification Spin Columns: Use a commercial spin column kit designed for

oligonucleotide purification following the manufacturer's instructions.

High-Performance Liquid Chromatography (HPLC): This method provides the highest

purity and is recommended for demanding applications.

Quantification and Storage:

Determine the concentration and labeling efficiency of the purified Cy3-labeled

oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and ~552

nm (for Cy3).
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The degree of labeling can be calculated using the following formula: Degree of Labeling =

(A_max * ε_oligo) / ((A_260 - A_max_cf) * ε_dye) Where A_max is the absorbance of Cy3

at its maximum wavelength, A_260 is the absorbance of the conjugate at 260 nm, ε_oligo

is the extinction coefficient of the oligonucleotide, ε_dye is the extinction coefficient of Cy3

(150,000 M⁻¹cm⁻¹), and A_max_cf is the correction factor for the dye's absorbance at 260

nm.

Store the labeled oligonucleotide at -20°C, protected from light.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) Labeling
This protocol is for the copper-free labeling of azide-modified oligonucleotides, which is ideal

for in vivo applications or when working with copper-sensitive materials. This protocol assumes

the use of a dibenzocyclooctyne (DBCO)-modified Cy3 dye, as Cy3-YNE itself is not a strained

alkyne. For this reaction, an azide-modified oligonucleotide and a DBCO-Cy3 reagent would be

required.

Materials:

Azide-modified DNA or oligonucleotide

DBCO-Cy3 (or other strained alkyne-Cy3 conjugate)

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Purification supplies as in Protocol 1

Procedure:

Prepare Stock Solutions:

DBCO-Cy3: Prepare a 10 mM stock solution in DMSO.

Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in PBS (pH

7.4) to a desired stock concentration.
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Reaction Setup:

In a microcentrifuge tube, mix the azide-modified oligonucleotide with the DBCO-Cy3

reagent. A 2-10 fold molar excess of the DBCO-Cy3 is typically used.

The reaction can be performed in a variety of aqueous buffers.

Incubation:

Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours,

protected from light. Reaction times may need to be optimized.

Purification and Storage:

Purify the labeled oligonucleotide using one of the methods described in Protocol 1.

Quantify and store the labeled oligonucleotide as described in Protocol 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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